molecular formula C8H15ClN4 B1434011 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride CAS No. 1803593-85-2

2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride

Cat. No.: B1434011
CAS No.: 1803593-85-2
M. Wt: 202.68 g/mol
InChI Key: FJGHWHTYLFGJIE-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride is a chemical compound with the molecular formula C8H15ClN4 It is a derivative of piperidine and triazole, which are both important scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(5-Methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
  • 3-Amino-5-methyl-4H-1,2,4-triazole

Uniqueness

2-(5-Methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride is unique due to its specific combination of the piperidine and triazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.ClH/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGHWHTYLFGJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
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2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
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2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
Reactant of Route 4
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
Reactant of Route 5
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
Reactant of Route 6
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride

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